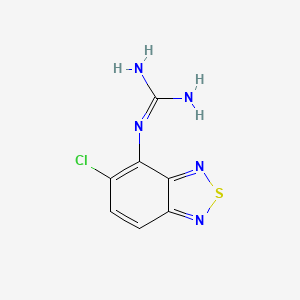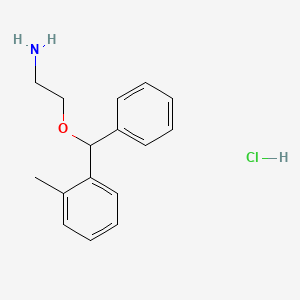
N,N-Didemethylorphenadrine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Didemethylorphenadrine Hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl and a molecular weight of 277.79 g/mol . It is a derivative of orphenadrine, a well-known muscle relaxant and antihistaminic agent . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Didemethylorphenadrine Hydrochloride typically involves the reaction of orphenadrine with specific reagents to remove the methyl groups. The process includes:
Step 1: Orphenadrine is reacted with a demethylating agent such as boron tribromide (BBr3) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: N,N-Didemethylorphenadrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethylamine derivatives.
科学的研究の応用
N,N-Didemethylorphenadrine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic compounds.
Biology: The compound is used in studies related to neurotransmitter pathways and receptor binding.
Medicine: Research on its potential therapeutic effects in treating muscle spasms and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
作用機序
The mechanism of action of N,N-Didemethylorphenadrine Hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to histamine H1 receptors and NMDA receptors, inhibiting their activity.
Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to muscle relaxation and pain relief.
類似化合物との比較
Orphenadrine: A parent compound with similar muscle relaxant properties.
Diphenhydramine: Another antihistaminic agent with comparable receptor binding profiles.
Methocarbamol: A muscle relaxant with a different mechanism of action but similar therapeutic uses.
Uniqueness: N,N-Didemethylorphenadrine Hydrochloride is unique due to its specific receptor binding and demethylated structure, which provides distinct pharmacological effects compared to its parent compound and other similar agents .
特性
IUPAC Name |
2-[(2-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-5-6-10-15(13)16(18-12-11-17)14-8-3-2-4-9-14;/h2-10,16H,11-12,17H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAFKNCEEQHGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
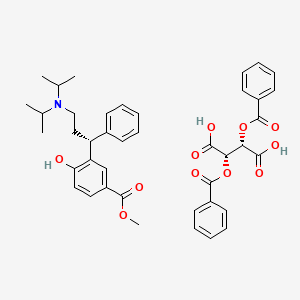
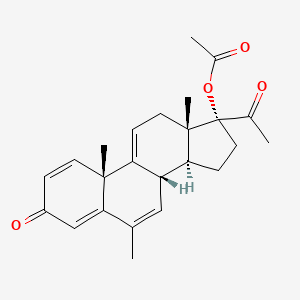
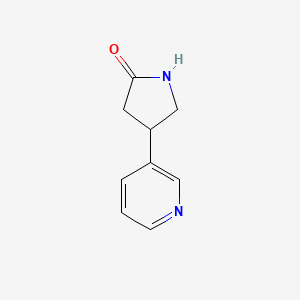
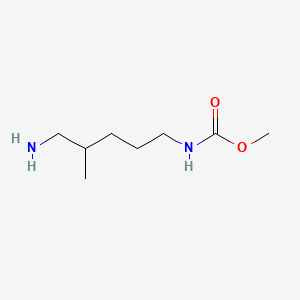
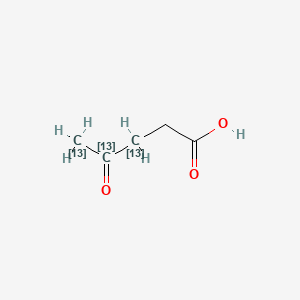
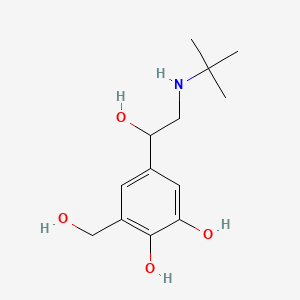
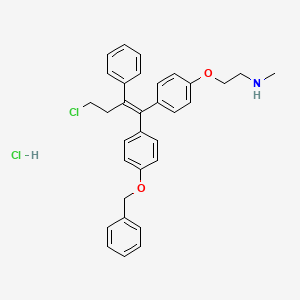
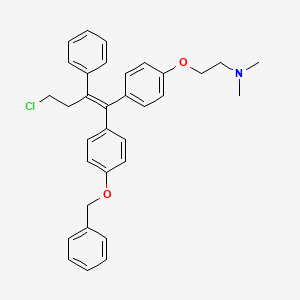

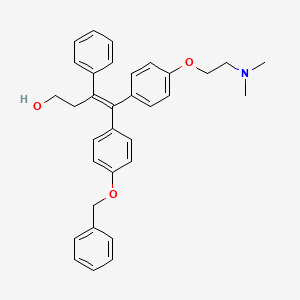
![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)
